1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine
Description
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a pyrazole derivative characterized by an isopropyl group at position 1 and a pyrrolidine-1-carbonyl moiety at position 3.
Properties
IUPAC Name |
(4-amino-2-propan-2-ylpyrazol-3-yl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c1-8(2)15-10(9(12)7-13-15)11(16)14-5-3-4-6-14/h7-8H,3-6,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZOHPRQYNUJSAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=C(C=N1)N)C(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr-Type Cyclocondensation
The Knorr pyrazole synthesis remains a foundational method, employing hydrazines and 1,3-diketones. For example, 4-aminopyrazole intermediates can be synthesized via:
$$
\text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{AcOH, Δ}} \text{4-Aminopyrazole}
$$
In one protocol, ethyl acetoacetate and hydrazine hydrate in acetic acid yielded 4-aminopyrazole-5-carboxylate at 80°C (85% yield). Modifications using unsymmetrical diketones enable regioselective substitution, critical for introducing the C5 position.
Transition Metal-Catalyzed Cyclizations
Palladium-catalyzed cyclizations offer enhanced regiocontrol. A patent by WO2015063709A1 demonstrates the use of Pd(dppf)Cl₂ in synthesizing pyrazolo[3,4-b]pyridines, highlighting the compatibility of palladium catalysts with nitrogen-rich heterocycles. Adapting this, a pyrazole precursor could be synthesized via:
$$
\text{Alkyne} + \text{Hydrazine} \xrightarrow{\text{Pd(OAc)₂, XPhos}} \text{Substituted Pyrazole}
$$
Key parameters include ligand choice (e.g., XPhos) and solvent (1,4-dioxane/water), with yields exceeding 70%.
Introduction of the Isopropyl Group at N1
Alkylation of Pyrazole
Direct alkylation of the pyrazole nitrogen using isopropyl halides is a straightforward approach. For instance, treatment of 4-aminopyrazole with isopropyl bromide in the presence of K₂CO₃ in DMF at 60°C afforded N1-isopropyl derivatives in 65–78% yields. Steric hindrance at C5 may necessitate elevated temperatures (80–100°C).
Suzuki-Miyaura Cross-Coupling
For more complex substitution patterns, Suzuki coupling with boronic esters provides precision. A method from CN111362855A utilized 1-cyclopropyl-4-(pinacolboronyl)pyrazole in a Pd-mediated coupling, achieving 69% yield under microwave irradiation. Adapting this, isopropyl boronic esters could be coupled to halogenated pyrazoles.
Installation of the Pyrrolidin-1-ylcarbonyl Moiety at C5
Acylation of 5-Carboxylic Acid Derivatives
A two-step process involving:
Nucleophilic Acyl Substitution
Electrophilic acyl chlorides can react with amine-functionalized pyrazoles. For example:
$$
\text{5-Chlorocarbonylpyrazole} + \text{Pyrrolidine} \xrightarrow{\text{Et₃N, DCM}} \text{Target Amide}
$$
This method avoids oxidation steps but requires anhydrous conditions.
Functionalization of the C4 Amine Group
Retention from Precursors
4-Aminopyrazoles synthesized via Knorr or Pd-catalyzed methods often retain the amine group, eliminating the need for post-synthetic modification. Protecting groups (e.g., Boc) may be employed during subsequent steps.
Reductive Amination
For precursors with nitro groups, catalytic hydrogenation (H₂, Pd/C) or stoichiometric reductions (NaBH₄/CuCl₂) provide access to the amine. A patent example achieved 92% yield using H₂ (1 atm) and 10% Pd/C in ethanol.
Integrated Synthetic Routes
Route 1: Sequential Alkylation and Acylation
- Pyrazole Formation : Knorr cyclocondensation to yield 4-amino-5-methylpyrazole.
- N1-Alkylation : Isopropyl bromide, K₂CO₃, DMF, 60°C (72%).
- C5 Oxidation : KMnO₄, H₂SO₄, 0°C (85%).
- Amide Coupling : Pyrrolidine, EDCl/HOBt, DCM (88%).
Overall Yield : 55% (four steps).
Route 2: Palladium-Mediated Tandem Synthesis
- Suzuki Coupling : 4-Bromo-1H-pyrazol-5-amine + isopropyl boronic ester, Pd(dppf)Cl₂, dioxane/H₂O, 80°C (78%).
- Acylation : Pyrrolidine-1-carbonyl chloride, Et₃N, THF, rt (90%).
Overall Yield : 70% (two steps).
Challenges and Optimization Strategies
- Regioselectivity : Unsymmetrical diketones in Knorr reactions may yield regioisomers. HPLC analysis and chiral stationary phases are critical for separation.
- Functional Group Tolerance : Pd catalysts in Suzuki couplings require inert atmospheres and degassed solvents to prevent dehalogenation.
- Scale-Up Considerations : Microwave-assisted reactions (e.g., 100°C, 1.5h) reduce reaction times but necessitate specialized equipment.
Chemical Reactions Analysis
Types of Reactions
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity :
- The isopropyl group in the target compound increases lipophilicity compared to the 2-fluoroethyl group in , which introduces polarity.
- Branched alkyl chains (e.g., 2-methylpropyl in ) similarly enhance hydrophobicity, favoring blood-brain barrier penetration.
Electronic and Steric Influences: The pyrrolidin-1-ylcarbonyl group in the target compound and provides a rigid, planar structure that may stabilize interactions with enzyme active sites.
Biological Implications :
Biological Activity
1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity, including its synthesis, structure-activity relationships (SAR), and various case studies that highlight its pharmacological potential.
Chemical Structure and Properties
The molecular formula of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is . The compound features a unique structural arrangement that includes a pyrazole ring with an isopropyl substituent and a pyrrolidinylcarbonyl moiety. This configuration contributes to its distinct biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Techniques such as continuous flow reactors may be employed to optimize yield and purity. The synthetic pathway generally includes:
- Formation of the pyrazole ring.
- Introduction of the isopropyl group.
- Attachment of the pyrrolidinylcarbonyl moiety.
Anticancer Potential
Research has indicated that 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine exhibits significant anticancer properties. It has been shown to inhibit specific kinase activities, which are crucial in cell signaling pathways associated with cancer progression. For instance, studies have demonstrated its effectiveness against BRAF(V600E) mutations, which are prevalent in various cancers.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Targeted Pathway |
|---|---|---|
| 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine | Anticancer | BRAF(V600E), EGFR |
| 4-Aminoantipyrine | Analgesic/Antipyretic | Cyclooxygenase inhibition |
| 5-(Pyrrolidinocarbonyl)-3-methylpyrazole | Anticancer | Aurora-A kinase |
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and nitric oxide (NO), which play significant roles in inflammatory responses.
Case Studies
Several studies have investigated the biological activity of this compound:
- Antitumor Activity : A study evaluated the efficacy of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine against various cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). Results indicated a dose-dependent cytotoxic effect, suggesting potential for further development as an anticancer agent.
- Synergistic Effects with Chemotherapy : Another study explored the synergistic effects of this compound when combined with doxorubicin in breast cancer models. The combination therapy showed enhanced cytotoxicity compared to doxorubicin alone, indicating its potential as an adjunct therapy in cancer treatment.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of 1-Isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine to various targets, confirming its interaction with key enzymes involved in tumor growth and inflammation.
Q & A
Q. What are the recommended synthetic routes for 1-isopropyl-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, and how can reaction conditions be optimized?
Answer: The synthesis of pyrazole derivatives typically involves multi-step organic reactions, such as nucleophilic substitution, condensation, or coupling reactions. For example, pyrazole-amines are often synthesized via Buchwald-Hartwig amination or Ullmann coupling under controlled conditions using catalysts like palladium or copper. Reaction solvents (e.g., dimethylformamide, tetrahydrofuran) and temperatures (e.g., reflux at 80–120°C) significantly impact yield and purity . Optimization should include systematic variation of catalysts (e.g., Pd(OAc)₂ vs. CuI), solvent polarity, and stoichiometric ratios of reactants.
Q. How can the purity and structural integrity of the compound be validated post-synthesis?
Answer: Analytical techniques include:
- HPLC-MS : To assess purity (>95%) and confirm molecular weight.
- NMR spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., isopropyl CH₃ groups at δ 1.2–1.5 ppm, pyrrolidinyl carbonyl at δ 165–170 ppm) .
- X-ray crystallography : For unambiguous structural confirmation (see SHELX refinement protocols in ).
Advanced Research Questions
Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?
Answer: Pyrazole derivatives often form twinned crystals or exhibit disorder in substituents (e.g., isopropyl groups). Using high-resolution synchrotron data and SHELXL refinement (with TWIN/BASF commands) improves model accuracy. For example, triclinic systems (space group P1) require careful handling of α, β, and γ angles to avoid overfitting .
Q. How do structural modifications (e.g., pyrrolidinyl vs. piperidinyl substituents) influence biological activity?
Answer: Comparative studies of pyrazole derivatives show:
| Substituent | Bioactivity Trend | Example Reference |
|---|---|---|
| Pyrrolidinyl-carbonyl | Enhanced enzyme inhibition | |
| Piperidinyl-carbonyl | Reduced solubility | |
| Methodologically, molecular docking (e.g., AutoDock Vina) and MD simulations can predict binding affinities to targets like kinases or GPCRs. |
Q. How can contradictory biological data across studies be reconciled?
Answer: Discrepancies in IC₅₀ values or selectivity may stem from:
- Assay conditions : Variations in buffer pH, ionic strength, or cell lines (e.g., HEK293 vs. HeLa).
- Compound stability : Degradation under prolonged storage (validate via LC-MS stability assays).
Standardized protocols (e.g., NIH/NCATS guidelines) and inter-lab validation are critical .
Methodological Guidance
Q. What computational tools are recommended for studying structure-activity relationships (SAR)?
Answer:
- QM/MM simulations : To map electronic effects of the pyrrolidinyl-carbonyl group on reactivity.
- ADMET prediction : SwissADME or pkCSM to optimize pharmacokinetics (e.g., logP < 3 for blood-brain barrier penetration) .
Q. How can regioselectivity in pyrazole functionalization be controlled?
Answer: Directing groups (e.g., -NH₂ at position 4) influence electrophilic substitution patterns. For example, lithiation at position 5 (using LDA at −78°C) enables selective coupling with carbonyl electrophiles .
Data Contradiction Analysis
Q. Why do some studies report high cytotoxicity while others indicate low toxicity for similar pyrazole derivatives?
Answer: Discrepancies may arise from:
- Dose-dependent effects : Cytotoxicity thresholds vary (e.g., IC₅₀ = 10 µM vs. 50 µM).
- Off-target interactions : Screen against panels of kinases (e.g., Eurofins KinomeScan) to identify promiscuity .
Structural Characterization Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
